1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone
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Overview
Description
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzene ring, with an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-chloro-6-fluoroacetophenone to introduce the nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong bases like sodium hydroxide for nucleophilic substitution
Scientific Research Applications
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-(2,6-Dichloro-3-fluorophenyl)ethanone: This compound has two chloro groups instead of one, which can affect its reactivity and biological activity.
1-(2-Fluoro-3-nitrophenyl)ethanone: Lacks the chloro group, which may result in different chemical and biological properties.
1-(2-Chloro-4-fluoro-5-nitrophenyl)ethanone: The position of the nitro group is different, which can influence the compound’s reactivity and applications
Properties
Molecular Formula |
C8H5ClFNO3 |
---|---|
Molecular Weight |
217.58 g/mol |
IUPAC Name |
1-(2-chloro-6-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3 |
InChI Key |
WHOVAHSEXABIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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